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Introduction
Glycerol gradient ultracentrifugation is a robust and widely used technique for the separation

and purification of proteins and protein complexes based on their size, shape, and density.[1][2]

This method, a form of rate-zonal centrifugation, involves layering a sample onto a solution with

a continuous increase in density, typically composed of glycerol.[1][2][3] As the sample is

subjected to high centrifugal forces, macromolecules migrate through the gradient at different

rates, allowing for their effective separation.[4] This application note provides a detailed

protocol for the preparation, casting, and fractionation of a glycerol gradient for protein

purification.

Principles of Separation
In a glycerol gradient, a support medium with increasing density and viscosity is established

from the top to the bottom of a centrifuge tube.[4] When a protein sample is layered on top and

centrifuged, the particles travel through the gradient. Their sedimentation rate is influenced by

several factors, including their mass, density, and shape.[4][5] The glycerol gradient helps to

stabilize the migrating bands of protein, preventing their diffusion and allowing for the collection

of distinct fractions.[5] This technique is particularly advantageous for separating protein

complexes, as the gentle nature of the gradient helps to preserve their native structure and

activity.[1][2]
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Data Presentation
Table 1: Recommended Glycerol Gradient Ranges for
Protein Complexes of Different Sizes

Protein/Complex Size (kDa) Recommended Glycerol Gradient (v/v)

< 200 5-20%

200 - 800 10-30%[1]

> 800 15-40% or 10-40%[1]

Table 2: Typical Ultracentrifugation Parameters for
Glycerol Gradients

Parameter Typical Range Notes

Rotor Type
Swinging-bucket rotor (e.g.,

SW 41 Ti, SW 55 Ti)[1]

Essential for maintaining the

integrity of the gradient during

centrifugation.

Centrifugal Force 59,000 - 237,000 x g[1]

The optimal force depends on

the size and shape of the

protein/complex.

Centrifugation Time 6 - 20 hours[1]

Longer times are required for

smaller molecules to travel a

sufficient distance.

Temperature 4°C[1]
Crucial for maintaining protein

stability and integrity.

Brake Off or slow

To prevent disturbance of the

separated bands upon

deceleration.[6]
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High-Purity Glycerol: Molecular biology grade.

Base Buffer: A buffer in which the protein of interest is stable (e.g., HEPES, Tris-HCl). The

buffer composition should be consistent throughout the light and heavy glycerol solutions.[1]

Light Glycerol Solution: Base buffer containing the lower percentage of glycerol (e.g., 10%).

Heavy Glycerol Solution: Base buffer containing the higher percentage of glycerol (e.g.,

30%).

Protein Sample: Purified or partially purified protein extract.

Ultracentrifuge Tubes: Appropriate for the swinging-bucket rotor being used (e.g., Polyclear

or equivalent).[1]

Pipettes and Sterile Tips

Gradient Maker or Peristaltic Pump (for linear gradient formation)

Ultracentrifuge and Swinging-Bucket Rotor

Fraction Collection System or Pipettes

Reagents for Protein Analysis: (e.g., Bradford reagent, SDS-PAGE reagents)

Protocol 1: Preparation of Glycerol Solutions
Prepare the Base Buffer: Prepare a concentrated stock of the desired buffer (e.g., 1 M

HEPES, pH 7.5, containing salts and other additives like DTT or EDTA).

Prepare Light and Heavy Glycerol Solutions:

For 100 mL of 10% (v/v) glycerol solution: Mix 10 mL of glycerol with the appropriate

volume of concentrated base buffer and bring the final volume to 100 mL with nuclease-

free water.

For 100 mL of 30% (v/v) glycerol solution: Mix 30 mL of glycerol with the appropriate

volume of concentrated base buffer and bring the final volume to 100 mL with nuclease-
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free water.

Filter Sterilize: Filter both solutions through a 0.22 µm filter to remove any particulates.[1]

Degas (Optional but Recommended): Degas the solutions to prevent the formation of

bubbles in the gradient.

Protocol 2: Casting the Glycerol Gradient
There are several methods to create a linear glycerol gradient. The two-chamber gradient

maker method is described here for its reproducibility.

Set up the Gradient Maker: Place a stir bar in the mixing chamber (the chamber connected

to the outlet). Close the valve between the two chambers.

Load the Solutions: Add the heavy glycerol solution to the reservoir chamber and the light

glycerol solution to the mixing chamber. The volumes should be equal and sufficient to pour

the desired number of gradients.

Initiate Mixing: Place the gradient maker on a magnetic stir plate and begin gentle stirring in

the mixing chamber.

Pour the Gradient: Position the outlet tubing at the top of the ultracentrifuge tube, angled

against the wall to minimize disruption. Open the valve between the chambers and then

open the outlet valve simultaneously. The light solution will flow out as the heavy solution

flows into the mixing chamber, creating a continuous gradient.

Fill the Tube: Allow the gradient to fill the tube from the bottom up. The most dense solution

will be at the bottom and the least dense at the top.

Alternative Manual Method: A simple, albeit less reproducible, method involves carefully

layering decreasing concentrations of glycerol solutions on top of each other (e.g., 30%,

25%, 20%, 15%, 10%).[7] The tube is then left at 4°C for several hours to allow the layers to

diffuse into a semi-linear gradient.[3][7]
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Prepare the Sample: The protein sample should be in a buffer compatible with the light

glycerol solution and ideally should contain a low percentage of glycerol (e.g., <5%) to

ensure it layers properly.

Load the Sample: Carefully layer 100-500 µL of the protein sample onto the top of the

prepared gradient. Avoid disturbing the gradient surface.[1]

Balance the Tubes: Prepare a balance tube with a solution of similar density to the sample

tube. Ensure the tubes are balanced to within the manufacturer's specifications for the rotor.

[1]

Centrifugation: Place the tubes in the pre-chilled (4°C) swinging-bucket rotor.[1] Centrifuge

according to the parameters determined for your protein of interest (see Table 2). Ensure the

centrifuge's brake is turned off or set to a slow deceleration rate.[6]

Protocol 4: Fraction Collection and Analysis
Carefully Remove the Rotor: After centrifugation, carefully remove the rotor and the tubes to

avoid disturbing the separated bands.

Fractionate the Gradient: There are several methods for fraction collection:

Bottom Puncture: A simple method involves puncturing the bottom of the tube with a

needle and collecting drops into separate microcentrifuge tubes.

Manual Pipetting: Carefully remove fractions from the top of the gradient using a pipette.

[1][7]

Automated Fractionation System: For the highest precision and reproducibility, use a

gradient fractionation system that displaces the gradient upwards with a dense solution

and collects fractions from a port at the top.[1]

Collect Fractions: Collect fractions of a consistent volume (e.g., 200-500 µL) into pre-labeled

tubes.

Analyze the Fractions: Analyze the protein content of each fraction using methods such as:

UV-Vis Spectroscopy: Measure the absorbance at 280 nm.
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Protein Assay: Use a Bradford or BCA assay for more sensitive protein quantification.

SDS-PAGE and Western Blotting: To identify the fractions containing the protein of interest

and assess its purity and the presence of interacting partners.

Remove Glycerol (if necessary): For downstream applications that are sensitive to glycerol,
it can be removed by methods such as dialysis, buffer exchange, or spin columns.[8]
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1. Prepare Solutions
(Light & Heavy Glycerol)

2. Cast Gradient
(e.g., Gradient Maker)

3. Load Sample

4. Ultracentrifugation

5. Fraction Collection

6. Analyze Fractions
(SDS-PAGE, Western Blot)

7. Pool Positive Fractions

Downstream Applications

Click to download full resolution via product page

Caption: Experimental workflow for protein purification using glycerol gradient

ultracentrifugation.
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Troubleshooting
Issue Possible Cause Suggested Solution

Protein is found at the top of

the gradient.

Centrifugation time was too

short or speed was too low.

The protein aggregated and

could not enter the gradient.

Increase centrifugation time or

speed. Clarify the sample by

centrifugation before loading.

Protein is found at the bottom

of the gradient.

Centrifugation time was too

long or speed was too high.

The gradient density was too

low for the protein.

Decrease centrifugation time

or speed. Use a steeper or

higher-density glycerol

gradient.

Poor resolution of protein

bands.

The gradient was not formed

properly (not linear). The

sample was overloaded.

Diffusion occurred during

fractionation.

Use a reliable method for

gradient formation. Reduce the

amount of protein loaded.

Fractionate immediately after

centrifugation in a cold

environment.

Protein complex dissociates.

The buffer conditions are not

optimal for complex stability.

The hydrostatic pressure

during centrifugation caused

dissociation.

Add stabilizing agents (e.g.,

crosslinkers, specific ions) to

the gradient buffer. This may

be an inherent property of the

complex under these

conditions.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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